An In-Depth Technical Guide to (4E)-TCO-PEG4-acid: Structure, Properties, and Advanced Applications in Bioconjugation
An In-Depth Technical Guide to (4E)-TCO-PEG4-acid: Structure, Properties, and Advanced Applications in Bioconjugation
This guide provides a comprehensive technical overview of (4E)-TCO-PEG4-acid, a key reagent in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical applications, and detailed experimental workflows that leverage the unique properties of this molecule. We will explore its chemical structure, physicochemical properties, and its pivotal role in bioorthogonal chemistry, with a focus on providing actionable insights and field-proven protocols.
Introduction: The Rise of Bioorthogonal Chemistry and the Role of (4E)-TCO-PEG4-acid
In the landscape of complex biological systems, the ability to selectively and efficiently label biomolecules is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological entities.[1] At the heart of this revolution is the "click chemistry" concept, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.
(4E)-TCO-PEG4-acid, a heterobifunctional linker, has emerged as a powerhouse in the bioorthogonal toolkit.[2] It features a strained trans-cyclooctene (TCO) group, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[3][4] This catalyst-free reaction boasts kinetics that are orders of magnitude faster than other click chemistry modalities, enabling efficient conjugation even at low reactant concentrations.[3]
The molecule's design is elegantly functional. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules like antibodies, proteins, and peptides.[5] The tetraethylene glycol (PEG4) spacer is not merely a linker; it is a critical component that enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency and the overall properties of the final bioconjugate.[6][7] This guide will dissect these features, providing a granular understanding of how to harness the full potential of (4E)-TCO-PEG4-acid in your research.
Chemical Structure and Physicochemical Properties
The utility of (4E)-TCO-PEG4-acid is intrinsically linked to its unique molecular architecture. Understanding its structure and properties is fundamental to its successful application.
Chemical Structure:
(4E)-TCO-PEG4-acid, with the chemical formula C₂₀H₃₅NO₈, consists of three key functional domains:
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(trans-Cyclooctene (TCO) moiety): A highly strained eight-membered ring containing a trans double bond. This ring strain is the driving force behind its rapid reactivity with tetrazines.
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Polyethylene Glycol (PEG4) Spacer: A hydrophilic chain of four ethylene glycol units. This spacer enhances water solubility, reduces immunogenicity, and provides spatial separation between the conjugated biomolecule and the reactive TCO group, which can be critical for maintaining the biological activity of the labeled molecule.[8]
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Carboxylic Acid Group: A terminal functional group that allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond, typically via activation with reagents like EDC and NHS.[5]
Physicochemical Properties Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₅NO₈ | [5][9] |
| Molecular Weight | 417.49 g/mol | [5][9][10][11] |
| Appearance | Colorless to slightly yellow oil | [10][11] |
| Purity | ≥95% (typically assessed by HPLC) | [10][11] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][5][10] |
| Storage Conditions | -20°C, desiccated | [5][10] |
Stability Considerations: The trans-cyclooctene moiety is susceptible to isomerization to its more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[5] This process can be accelerated by exposure to light and certain biological thiols.[12] Therefore, long-term storage should be under the recommended conditions, and solutions should be prepared fresh for optimal reactivity.
The Engine of Bioorthogonality: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The cornerstone of (4E)-TCO-PEG4-acid's utility is its participation in the IEDDA reaction with a 1,2,4,5-tetrazine. This bioorthogonal ligation is exceptionally fast and selective, proceeding readily under physiological conditions without the need for a catalyst.[3][4]
The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[13] This is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[4]
Caption: The IEDDA reaction mechanism between TCO and tetrazine.
The kinetics of the TCO-tetrazine ligation are unparalleled in bioorthogonal chemistry, with second-order rate constants reported to be as high as 10⁶ M⁻¹s⁻¹.[4] This rapid reaction rate allows for efficient labeling at very low concentrations, which is crucial for applications in live cells and in vivo.
Key Applications and Experimental Protocols
The versatility of (4E)-TCO-PEG4-acid has led to its widespread adoption in several key research areas. Here, we provide detailed, field-proven protocols for some of its most impactful applications.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[14] The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. (4E)-TCO-PEG4-acid can be employed to construct ADCs with cleavable or non-cleavable linkers, depending on the design of the tetrazine-modified payload.
Experimental Workflow: Two-Step ADC Synthesis
This protocol describes the conjugation of (4E)-TCO-PEG4-acid to an antibody, followed by the bioorthogonal ligation of a tetrazine-functionalized payload.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Protocol:
-
Activation of (4E)-TCO-PEG4-acid:
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Dissolve (4E)-TCO-PEG4-acid in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
In a separate tube, prepare a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a 2- to 5-fold molar excess over the TCO-PEG4-acid.
-
Add the EDC/Sulfo-NHS solution to the TCO-PEG4-acid solution and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer such as PBS (pH 7.2-7.5) to remove any storage buffers containing primary amines (e.g., Tris). This can be achieved using spin desalting columns or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation of Activated TCO to Antibody:
-
Add the activated TCO-PEG4-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the TCO linker over the antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
-
Purification of TCO-Antibody Conjugate:
-
Remove excess, unreacted TCO linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Ligation of Tetrazine-Payload:
-
Dissolve the tetrazine-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Add the tetrazine-payload to the purified TCO-antibody conjugate at a 1.5- to 3-fold molar excess.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC to remove any unreacted payload.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Live-Cell Imaging
The rapid and bioorthogonal nature of the TCO-tetrazine ligation makes it an ideal tool for labeling and visualizing biomolecules in living cells.[15] This can be achieved by first introducing the TCO moiety onto a biomolecule of interest (e.g., a protein or a small molecule probe) and then treating the cells with a cell-permeable tetrazine-fluorophore conjugate.
Experimental Workflow: Live-Cell Labeling
Caption: Workflow for live-cell imaging using TCO-tetrazine ligation.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dishes).
-
Introduce the TCO-functionalized molecule to the cells. This can be a TCO-labeled antibody for surface proteins, a TCO-modified small molecule that targets a specific intracellular protein, or a protein genetically encoded with a TCO-containing unnatural amino acid.
-
-
Labeling with Tetrazine-Fluorophore:
-
Prepare a stock solution of the cell-permeable tetrazine-fluorophore conjugate in DMSO.
-
Dilute the tetrazine-fluorophore in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar to nanomolar range).
-
Remove the existing culture medium from the cells and replace it with the medium containing the tetrazine-fluorophore.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific probe and cell type.
-
-
Washing and Imaging:
-
Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any unbound tetrazine-fluorophore.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Expert Tip: The TCO-tetrazine reaction is often fluorogenic, meaning the fluorescence of the tetrazine-dye conjugate is quenched until it reacts with the TCO.[16] This can significantly improve the signal-to-noise ratio and, in some cases, may eliminate the need for a wash step before imaging.
Chemical Proteomics
Chemical proteomics employs chemical probes to study protein function, interactions, and localization in complex biological systems.[14] (4E)-TCO-PEG4-acid can be incorporated into affinity-based or activity-based probes to facilitate the identification and enrichment of target proteins.
Experimental Workflow: Target Identification using an Affinity-Based Probe
This workflow outlines the use of a TCO-functionalized small molecule probe to identify its protein targets from a cell lysate.
Caption: Workflow for target identification in chemical proteomics.
Detailed Protocol:
-
Probe Incubation:
-
Incubate the cell lysate with the TCO-functionalized small molecule probe for a specified time to allow for binding to its protein targets.
-
-
Bioorthogonal Ligation:
-
Add a tetrazine-biotin conjugate to the lysate to label the probe-protein complexes.
-
-
Enrichment:
-
Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
-
Washing:
-
Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and identify the protein targets using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Conclusion and Future Perspectives
(4E)-TCO-PEG4-acid is a testament to the power of rational molecular design in advancing biological research. Its unique combination of a highly reactive TCO moiety, a solubilizing PEG spacer, and a versatile carboxylic acid handle has established it as an indispensable tool for bioconjugation. The applications detailed in this guide, from the development of targeted cancer therapies to the intricate visualization of cellular processes, underscore its broad impact.
As the field of bioorthogonal chemistry continues to evolve, we can anticipate the development of even more sophisticated TCO-based reagents with enhanced stability, faster kinetics, and novel functionalities. These next-generation tools will undoubtedly unlock new avenues of research, enabling scientists to probe and manipulate biological systems with unprecedented precision and control. The foundational principles and practical protocols outlined in this guide provide a solid framework for leveraging the current capabilities of (4E)-TCO-PEG4-acid and for embracing the exciting future of bioorthogonal chemistry.
References
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ChemBK. (n.d.). TCO-PEG4-acid. Retrieved from [Link]
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Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]
- Kuba, M., et al. (2023). Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage.
- Haun, J. B., et al. (2016). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes.
- Devaraj, N. K., et al. (2009). Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition.
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Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
- Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.
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Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]
- Wu, H., & Devaraj, N. K. (2018). A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Methods in Molecular Biology, 1747, 137–148.
- Al-Amin, M., & van der Veldt, A. A. M. (2020).
- Kang, K., Park, J., & Kim, E. (2017). Tetrazine ligation for chemical proteomics. Proteome Science, 15, 15.
- Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv, 503821.
- Wang, L., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(5), 756–772.
- Plass, T., et al. (2016). Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Chemical Science, 7(12), 6984–6993.
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ResearchGate. (n.d.). Mechanism of IEDDA chemistry and tetrazine triggered siRNA activation... [Image]. Retrieved from [Link]
- Walter, M., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1541–1553.
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Singh, P. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies? [Online forum post]. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). General workflow of chemical probe‐based target identification... [Image]. Retrieved from [Link]
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Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]
- Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895–4950.
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AxisPharm. (n.d.). TCO PEG,TCO Linker - Click Chemistry Tools. Retrieved from [Link]
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